molecular formula C10H12F2N2O B8123682 [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine

[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine

Cat. No.: B8123682
M. Wt: 214.21 g/mol
InChI Key: QSSJIZWTIXSZMW-UHFFFAOYSA-N
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Description

[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine: is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol This compound is characterized by the presence of a difluorocyclobutoxy group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it to piperidine derivatives.

    Substitution: The difluorocyclobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology:

    Biochemical Probes: Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine is largely dependent on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability .

Comparison with Similar Compounds

  • [5-(3,3-Difluorocyclobutoxy)-2-pyridyl]methanamine
  • [5-(3,3-Difluorocyclobutoxy)-4-pyridyl]methanamine
  • [5-(3,3-Difluorocyclobutoxy)-3-pyridyl]ethanamine

Uniqueness:

Properties

IUPAC Name

[5-(3,3-difluorocyclobutyl)oxypyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-10(12)2-9(3-10)15-8-1-7(4-13)5-14-6-8/h1,5-6,9H,2-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSJIZWTIXSZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)OC2=CN=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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